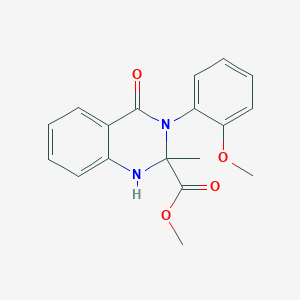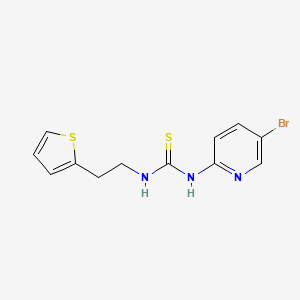
1-(5-Bromopyridin-2-yl)-3-(2-thiophen-2-ylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of HI-443 involves the reaction of 2-(2-thiophene)ethylamine with 2-(5-bromopyridyl)isothiocyanate under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and temperature control .
Chemical Reactions Analysis
HI-443 undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
HI-443 exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1, inhibiting its activity and preventing the replication of the virus . The compound targets specific amino acid residues in the enzyme’s active site, leading to conformational changes that disrupt its function . This mechanism is particularly effective against strains of the virus that have developed resistance to other non-nucleoside reverse transcriptase inhibitors .
Comparison with Similar Compounds
. Similar compounds include:
N-[1-(1-furoylmethyl)]-N’-[2-(thiazolyl)]thiourea: This compound has shown potency against non-nucleoside reverse transcriptase inhibitor-resistant human immunodeficiency virus isolates and exhibits greater potency than HI-443 in some cases.
Nevirapine: A well-known non-nucleoside reverse transcriptase inhibitor, nevirapine is less effective against resistant strains compared to HI-443.
Delavirdine: Another non-nucleoside reverse transcriptase inhibitor, delavirdine has a similar mechanism of action but is less potent against resistant strains.
HI-443 stands out due to its broad-spectrum activity against various strains of human immunodeficiency virus, including those resistant to other non-nucleoside reverse transcriptase inhibitors .
Properties
CAS No. |
258340-15-7 |
|---|---|
Molecular Formula |
C12H12BrN3S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-thiophen-2-ylethyl)thiourea |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-3-4-11(15-8-9)16-12(17)14-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H2,14,15,16,17) |
InChI Key |
GAIBJCKASOWHGH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Synonyms |
HI 443 HI-443 N'-(2-(2-thiophene)ethyl)-N'-(2-(5-bromopyridyl))thiourea PHI 443 PHI-443 PHI443 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


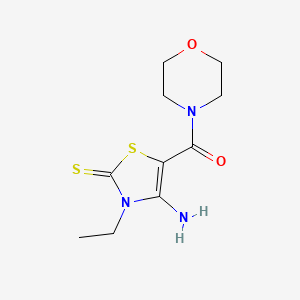
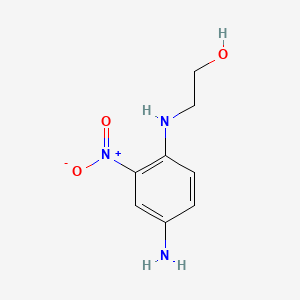
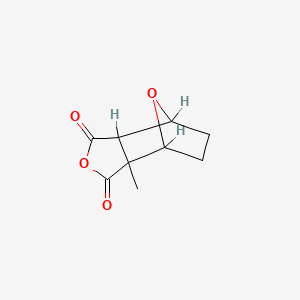
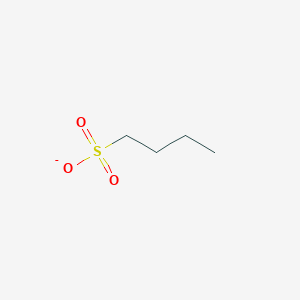

![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)


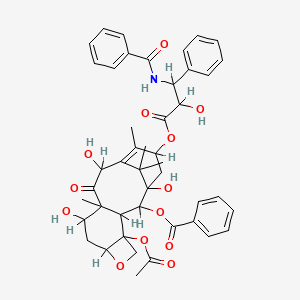
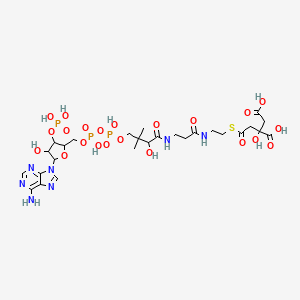
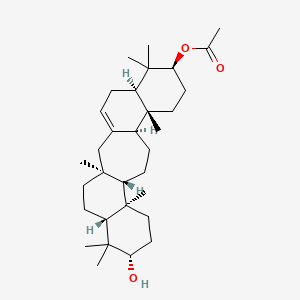
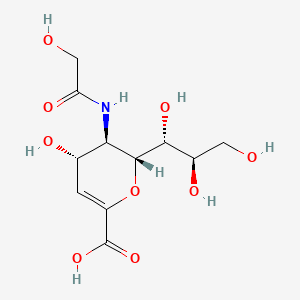
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)
